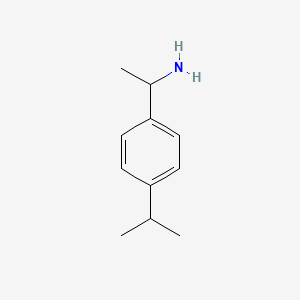

1-(4-Isopropylphenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-propan-2-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAQMLODFYUKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73441-43-7 | |

| Record name | 1-[4-(propan-2-yl)phenyl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Academic Synthetic Chemistry

The utility of 1-(4-isopropylphenyl)ethanamine (B1274913) in academic synthetic chemistry is primarily associated with its application in the synthesis of chiral compounds. Chirality, or the "handedness" of molecules, is a critical aspect of pharmaceutical and materials science, as different enantiomers (non-superimposable mirror images) of a molecule can exhibit vastly different biological activities or material properties.

One of the primary methods for obtaining enantiomerically pure compounds is through chiral resolution. wikipedia.org This process involves the separation of a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomeric components. wikipedia.org this compound can be synthesized as a racemic mixture and then resolved using chiral resolving agents. A common method involves reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.orgonyxipca.com These salts have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org Once separated, the individual enantiomers of this compound can be recovered.

The development of efficient and scalable methods for chiral resolution is an active area of research. onyxipca.com For instance, enzymatic resolution offers a powerful alternative to classical chemical methods. Lipases, a class of enzymes, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. google.com This biocatalytic approach is often lauded for its high enantioselectivity and mild reaction conditions. google.com

General Overview of Its Role As a Chiral Amine Precursor

Established Chemical Synthetic Routes

Traditional chemical synthesis offers several reliable pathways to produce this compound and its analogs. These methods often involve multi-step sequences starting from readily available precursors.

Multi-step Reaction Sequences

One of the most common and established methods for synthesizing this compound is through reductive amination of 4-isopropylacetophenone. wikipedia.orgwikipedia.orgresearchgate.net This reaction involves the conversion of a ketone to an amine. wikipedia.org The process typically begins with the reaction of the ketone with an amine source, such as ammonia, to form an intermediate imine. This imine is then reduced to the final amine product. wikipedia.org

A classic example of this approach is the Leuckart reaction, which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen donor and the reducing agent. wikipedia.orgorganicreactions.org This one-pot reaction is known for its simplicity, though it often requires high temperatures, typically between 120 and 130 °C. wikipedia.orgmdpi.com The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formate. wikipedia.org While effective, the Leuckart reaction can sometimes lead to the formation of N-formyl derivatives as byproducts, which then require a subsequent hydrolysis step to yield the desired primary amine. organicreactions.orgmdma.ch

Interactive Table: Comparison of Reductive Amination Methods

| Method | Reagents | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|

| Leuckart Reaction | Ammonium formate or formamide | 120-130 °C | Simple, one-pot reaction | High temperatures, potential for N-formyl byproducts |

| Catalytic Reductive Amination | H₂, Metal catalyst (e.g., Pt, Pd, Ni) | Varies | High selectivity, milder conditions possible | Catalyst cost and handling |

| Hydride Reduction | NaBH₃CN, NaBH(OAc)₃ | Room Temperature | High selectivity, mild conditions | Toxicity of reagents (e.g., cyanide) |

Modern variations of reductive amination employ other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can offer greater selectivity and milder reaction conditions. masterorganicchemistry.com Catalytic reductive amination using hydrogen gas in the presence of a metal catalyst (e.g., platinum, palladium, or nickel) is another widely used approach. wikipedia.org

Synthesis from Key Aromatic Precursors (e.g., 4-aminoacetophenone derivatives)

An alternative synthetic strategy involves starting from 4-aminoacetophenone derivatives. These precursors can be synthesized through various methods, such as the reduction of 1-(4-nitrophenyl)ethanone. researchgate.net A multi-step synthesis starting from p-hydroxyacetophenone has also been reported. This involves a Williamson ether synthesis followed by a Smiles rearrangement and subsequent hydrolysis to yield 4-aminoacetophenone. google.com

Once the 4-aminoacetophenone derivative is obtained, it can be further modified. For instance, it can undergo reactions like diazotization followed by coupling with active methylene (B1212753) compounds to create azo dyes. chemicalbook.com It can also be used to synthesize various heterocyclic compounds. researchgate.net For the synthesis of substituted this compound derivatives, the amino group of 4-aminoacetophenone can be transformed, or the acetyl group can be manipulated prior to the introduction of the second amino function.

Preparation of Substituted Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships in various applications. These derivatives can be prepared by modifying the aromatic ring or the ethylamine (B1201723) side chain. For example, substituted thienopyrimidin-4-ones have been synthesized in parallel using solution-phase chemistry, starting from aminothiophenecarboxylates which can be conceptually related to substituted anilines. nih.gov

Another approach involves the synthesis of amide derivatives. For instance, new amide derivatives have been prepared by the direct reflux condensation of bis-chalcone [3,3'-(1,4-phenylene) bis (1-(4-aminophenyl) prop-2-en-1-one)] with various carboxylic acids. researchgate.net While not directly starting from this compound, these methods showcase general strategies for creating substituted amine derivatives from related aromatic amine precursors.

Stereoselective Synthesis Approaches

The creation of a specific stereoisomer (enantiomer) of this compound is crucial for many of its applications, particularly in the pharmaceutical industry. This has led to the development of stereoselective synthesis methods.

Asymmetric Catalysis in Stereoselective Transformations

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. youtube.com In the context of this compound, this often involves the asymmetric reduction of an intermediate. One strategy is the asymmetric hydrogenation of N-(1-(4-isopropylphenyl)ethylidene)hydroxylamine. This method can be challenging due to the potential for N-O bond cleavage, but recent advances using nickel catalysts have shown promise in producing chiral hydroxylamines with high enantiomeric excess. incatt.nl

Another approach is the kinetic resolution of racemic N-alkoxy amines. nih.gov This method uses a chiral catalyst to selectively react with one enantiomer of the starting material, leaving the other enantiomer enriched. nih.gov While not a direct synthesis, it provides a pathway to obtaining enantiomerically pure material.

The use of chiral auxiliaries is another established method. For example, 1-(2,4,6-triisopropylphenyl)ethylamine has been used as a chiral auxiliary in the asymmetric synthesis of γ-amino acid derivatives. nih.gov This principle can be applied to the synthesis of chiral amines where a chiral auxiliary directs the stereochemical outcome of a reaction and is later removed.

Biocatalytic Methodologies (e.g., ω-Transaminase-mediated asymmetric synthesis of related chiral amines)

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. illinois.eduresearchgate.net For the synthesis of chiral amines, ω-transaminases (ω-TAs) have proven to be particularly effective enzymes. mdpi.commdpi.com These enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone, producing a chiral amine with high enantioselectivity. illinois.edumdpi.com

The asymmetric synthesis of chiral amines using ω-transaminases can be achieved through the kinetic resolution of a racemic amine or, more directly, through the asymmetric synthesis from a prochiral ketone. mdpi.com The reaction equilibrium can sometimes be unfavorable, but strategies such as product removal can be employed to drive the reaction to completion. nih.gov For instance, when using L-alanine as the amino donor, the co-product pyruvate (B1213749) can be removed using lactate (B86563) dehydrogenase to improve the yield. nih.gov

Both (R)- and (S)-selective ω-transaminases have been developed, allowing for the synthesis of either enantiomer of a chiral amine with high optical purity. illinois.edu Protein engineering has been instrumental in expanding the substrate scope of ω-transaminases, enabling the synthesis of bulky chiral amines that are not well-tolerated by wild-type enzymes. mdpi.com

Interactive Table: Overview of ω-Transaminase Applications

| Application | Description | Key Advantages |

|---|---|---|

| Kinetic Resolution | Selective amination of one enantiomer in a racemic mixture of amines. mdpi.com | High enantioselectivity. |

| Asymmetric Synthesis | Direct conversion of a prochiral ketone to a single enantiomer of a chiral amine. mdpi.com | High atom economy, direct access to the desired product. |

| Deracemization | Combination of two enantiocomplementary enzymes to convert a racemate into a single enantiomer. mdpi.com | Theoretical 100% yield of a single enantiomer. |

Chemo-enzymatic Synthetic Strategies

Chemo-enzymatic synthesis combines the strengths of traditional chemical methods with the high selectivity and efficiency of biological catalysts, such as enzymes. This hybrid approach is particularly valuable for producing complex chiral molecules like this compound. Enzymes can operate under mild conditions and often eliminate the need for cumbersome protection and deprotection steps, which are common in purely chemical syntheses and generate significant waste. acs.orgscispace.com

One prominent strategy involves the use of ω-transaminases (ATAs) for the stereoselective amination of a prochiral ketone. csic.es In a model chemo-enzymatic cascade process, a prochiral ketone can be converted into a chiral amine using an immobilized ω-transaminase, with an amine like isopropylamine (B41738) serving as the amino group donor. csic.es The immobilization of the enzyme, for instance on a 2D zeolite, is a key step that can enhance its stability and reusability. csic.es

Another common chemo-enzymatic technique is the enzymatic kinetic resolution of a racemic mixture. For example, in the synthesis of the β-blocker (S)-betaxolol, a racemic chlorohydrin was esterified using vinyl acetate (B1210297) catalyzed by lipase (B570770) AK from Pseudomonas sp., allowing for the separation of the desired enantiomer. mdpi.com Similarly, lipases like Novozym 435 can be used to catalyze the in situ formation of peroxyacetic acid for the epoxidation of propenylbenzenes, a key step in synthesizing their oxygenated derivatives. frontiersin.org These methods highlight the power of enzymes to perform highly specific transformations that are challenging to achieve with conventional chemistry. acs.orgfrontiersin.org

The following table details typical reaction conditions for the transamination of different ketones using an immobilized ω-transaminase, illustrating a practical application of this strategy.

Table 1: Reaction Conditions for Enzymatic Transamination

| Parameter | Value |

|---|---|

| Biocatalyst | Immobilized ω-Transaminase (ATA@NITQ-2) |

| Substrate | Prochiral Ketone (15 mM) |

| Cofactor | Pyridoxal 5'-phosphate (PLP) (1 mM) |

| Amino Donor | Isopropylamine (2 M) |

| Solvent System | 50/50 (v/v) Isopropylamine/Phosphate Buffer |

| Co-solvent | DMSO (10%) |

| Temperature | 37°C |

| pH | 7.0 |

Data derived from a study on a chemo-enzymatic cascade process to produce chiral amines. csic.es

Green Chemistry Principles in Synthesis

Green chemistry is a foundational philosophy for designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. epa.gov It is guided by twelve core principles that encourage waste prevention, maximization of atom economy, use of less hazardous chemical syntheses, and the design of safer chemicals. acs.orgepa.gov Rather than focusing on treating waste after it has been created, green chemistry aims to prevent pollution at the molecular level. epa.gov

A central tenet is atom economy , a concept developed by Barry Trost, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org For instance, a reaction with a 50% atom economy means that half of the atomic mass of the reactants is converted into waste. acs.org Traditional multi-step syntheses, like the classic Boots synthesis of ibuprofen, often have low atom economy, whereas modern "green" syntheses can achieve atom economies approaching 99%. scispace.com

Other key principles include the use of catalysis over stoichiometric reagents to minimize waste, the reduction of unnecessary derivatization steps, and the design of processes with increased energy efficiency. acs.orgscispace.com While it is often not feasible to satisfy all twelve principles simultaneously, the goal is to apply as many as possible in the design of a synthetic route. scispace.com

Development of Environmentally Conscious Synthetic Pathways

The development of environmentally conscious synthetic pathways is a direct application of green chemistry principles. Research in this area broadly focuses on three key areas: the use of alternative feedstocks, the implementation of safer solvents, and the design of alternative synthetic routes. ijariie.com

A significant advancement is the move away from petroleum-based starting materials toward renewable feedstocks. opcw.org For example, biocatalysts like cellodextrin phosphorylase can be used to synthesize vinyl-based oligocelluloses from vinyl glucosides and α-glucose 1-phosphate in a simple buffer solution, demonstrating a pathway that utilizes renewable resources. nih.gov

The choice of solvent is another critical factor, as organic solvents are a major source of industrial waste. ijariie.com The ideal "green" approach is to avoid solvents altogether. ijariie.com When a solvent is necessary, alternatives to volatile organic compounds are sought. Supercritical fluids, such as carbon dioxide (CO2), and ionic liquids are two classes of alternative solvents under intense investigation. ijariie.com CO2 is particularly attractive as it is cheap and its solvent properties can be tuned by adjusting pressure. ijariie.com

Furthermore, employing enzymes in synthesis is a powerful strategy for creating environmentally conscious pathways. acs.org Enzymes are highly specific, which can eliminate the need for protecting groups that are used to prevent side reactions. acs.org By avoiding these derivatization steps, such pathways require fewer reagents and generate less waste, directly aligning with green chemistry's core objectives. acs.orgscispace.com

Catalyst-Driven Green Syntheses

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones because they can perform a reaction multiple times, thus minimizing waste. acs.org The design of novel, highly selective catalysts is crucial for developing cleaner chemical processes, as improved catalysis can reduce the number of steps required in a synthesis. ijariie.com

A prime example is the synthesis of primary amines through the reduction of nitro compounds. Researchers have developed a catalyst consisting of palladium (Pd) nanoparticles supported on graphitic carbon nitride (g-C3N4) nanosheets. rsc.org This system demonstrates exceptional performance in transfer hydrogenation reactions, using formic acid as a hydrogen donor and water as an environmentally benign solvent. rsc.org The catalyst is highly active and stable, enabling the efficient production of various amines with excellent selectivity. rsc.org

The development of heterogeneous catalysts is particularly advantageous. These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which facilitates their separation from the product and allows for their recovery and reuse. nih.gov For instance, a novel magnetic nano-catalyst was designed to function effectively in water for the synthesis of tetrazole derivatives. nih.gov Its design allows for high efficiency in an aqueous medium and easy magnetic separation for reuse, embodying the principles of a catalyst-driven green synthesis. nih.gov

The following table summarizes the performance of the Pd/g-C3N4 catalyst in the green synthesis of aniline (B41778) from nitrobenzene, a model reaction for the production of primary amines.

Table 2: Performance of Pd/g-C3N4 Catalyst in a Green Synthesis

| Parameter | Value |

|---|---|

| Catalyst | 5 wt% Pd/g-C3N4 |

| Reaction | Transfer Hydrogenation of Nitrobenzene |

| Hydrogen Donor | Formic Acid |

| Solvent | Water |

| Temperature | Room Temperature |

| Turnover Frequency (TOF) | 4770 h⁻¹ |

| Selectivity (for Secondary Amines) | >90% (in one-pot reductive amination) |

Data from a study on Pd/g-C3N4 catalyst-assisted transfer hydrogenation for amine synthesis. rsc.org

Chiral Resolution Techniques and Enantiomeric Enrichment

Diastereomeric Salt Formation and Crystallization

A widely utilized method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. rsc.orgstereoelectronics.org The resulting products are a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, such as solubility. rsc.orgvaia.com This difference in solubility allows for their separation by fractional crystallization. pbworks.com

Selection and Efficacy of Chiral Resolving Agents

The choice of the chiral resolving agent is crucial for the successful separation of enantiomers. The ideal agent should form diastereomeric salts with a significant difference in solubility, be readily available in high enantiomeric purity, and be easily recoverable after the resolution process. wikipedia.orgonyxipca.com Common resolving agents for amines include tartaric acid, cinnamic acid derivatives, and other chiral acids. wikipedia.orgonyxipca.com

Tartaric Acid: Tartaric acid, particularly the naturally occurring (+)-(R,R)-tartaric acid, is a frequently used resolving agent for racemic amines. rsc.orgpbworks.com It reacts with the racemic amine to form a pair of diastereomeric tartrate salts. pbworks.com For instance, in the resolution of 1-phenylethylamine, a structurally similar compound, (+)-tartaric acid is used to form diastereomeric salts that can be separated by crystallization. stereoelectronics.org The efficiency of the resolution depends on the differential solubility of the (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate salts in the chosen solvent. rsc.org

Cinnamic Acid: Cinnamic acid and its derivatives can also serve as chiral resolving agents. nih.gov The presence of a carboxyl group allows for the formation of salts with amines. beilstein-journals.org While specific data on the use of cinnamic acid for the resolution of 1-(4-isopropylphenyl)ethanamine (B1274913) is not readily available, the principle of forming diastereomeric salts would apply. The effectiveness would be determined by the crystallization properties of the resulting diastereomeric cinnamates.

O-functionalized natural lactic acid: Lactic acid, a chiral carboxylic acid, can be used as a resolving agent. itomasa-chem.netlibretexts.org Its enantiomers, (R)- and (S)-lactic acid, can form diastereomeric salts with racemic amines. libretexts.org The formation of these salts and their subsequent separation by crystallization is a common strategy in chiral resolution. vaia.com

1-(1-Naphthalenyl)ethylamine: While this is a chiral amine itself and typically resolved using chiral acids, it can also be used as a resolving agent for racemic acids. onyxipca.comchemimpex.com The principle remains the same: formation of diastereomers with different physical properties. chemimpex.com For resolving a racemic acid, a single enantiomer of 1-(1-naphthalenyl)ethylamine, such as the (R)-(+)- or (S)-(-)-isomer, would be used. chemimpex.comsigmaaldrich.com A patent describes the resolution of racemic 1-(1-naphthalenyl)ethylamine using D-(-)-tartaric acid as the resolving agent in an alcohol-water solvent system, yielding the R-(+)-enantiomer with an enantiomeric excess (e.e.) of over 95%. google.com

| Chiral Resolving Agent | Principle of Action | Typical Application |

| Tartaric Acid | Forms diastereomeric salts with amines due to its chiral nature. The difference in solubility of these salts allows for separation by fractional crystallization. rsc.orgpbworks.com | Resolution of racemic amines, including those structurally similar to this compound. stereoelectronics.org |

| Cinnamic Acid | The carboxylic acid group reacts with amines to form diastereomeric salts. nih.govbeilstein-journals.org | General use in forming derivatives, with potential application in chiral resolution. nih.gov |

| O-functionalized natural lactic acid | As a chiral carboxylic acid, it forms diastereomeric salts with racemic amines, which can then be separated. itomasa-chem.netlibretexts.org | Resolution of racemic compounds. vaia.comitomasa-chem.net |

| 1-(1-Naphthalenyl)ethylamine | As a chiral amine, it is used to resolve racemic acids by forming diastereomeric salts. onyxipca.comchemimpex.com | Resolution of chiral carboxylic acids. chemimpex.com |

Preferential Crystallization Mechanisms

Preferential crystallization is a technique that can be applied to separate enantiomers that crystallize as a conglomerate (a physical mixture of enantiomerically pure crystals). However, the formation of diastereomeric salts alters the crystallization behavior. The separation in this case relies on the different solubilities of the two diastereomeric salts. rsc.org

The process typically involves dissolving the mixture of diastereomeric salts in a suitable solvent at an elevated temperature to form a saturated or supersaturated solution. Upon cooling, the less soluble diastereomer crystallizes out of the solution first, while the more soluble diastereomer remains in the mother liquor. rsc.orgucl.ac.uk Filtration of the crystals separates the two diastereomers. The efficiency of this separation is dependent on the difference in the solubility curves of the two diastereomeric salts. ucl.ac.uk The solid phase and the solution phase will have different compositions of the diastereomers, allowing for enrichment of one diastereomer in the crystalline form. ucl.ac.uk

Influence of Solvent Systems on Diastereoselectivity and Conglomerate Formation

The choice of solvent is a critical parameter in the resolution by diastereomeric salt formation as it can significantly influence the solubility of the diastereomeric salts and, consequently, the efficiency of the separation. nih.govrsc.org An ideal solvent should exhibit a large solubility difference between the two diastereomeric salts. nih.gov

The solvent can also play a role in the crystal structure of the salts, sometimes being incorporated into the crystal lattice to form solvates. rsc.orgresearchgate.net This can alter the solubility and stability of the diastereomeric salts, potentially improving the resolution. researchgate.net For example, a study on the resolution of trans-chrysanthemic acid found that ether-type solvents containing methanol (B129727) were preferred, with methanol being incorporated into the crystals of the less soluble diastereomer salt. rsc.org The solvent can even induce a switch in which enantiomer crystallizes preferentially. nih.gov The selection of an appropriate solvent system often requires empirical screening of various solvents and solvent mixtures. onyxipca.com

Kinetic Resolution Strategies

Kinetic resolution is a method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Enzymatic Kinetic Resolution (e.g., lipase-catalyzed acylation)

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds due to the high stereoselectivity of enzymes. nih.gov Lipases are commonly used enzymes for the kinetic resolution of racemic amines via acylation. nih.gov In this process, the lipase (B570770) selectively catalyzes the acylation of one enantiomer of the amine at a much faster rate than the other. nih.gov

For example, in the lipase-catalyzed acylation of 1-phenylethanamine, a structurally related amine, ethyl methoxyacetate (B1198184) was found to be a highly effective acylating agent, significantly increasing the reaction rate compared to other acyl donors. nih.gov The reaction results in the formation of an amide from one enantiomer, while the other enantiomer remains as the unreacted amine. These two compounds, the amide and the amine, can then be easily separated due to their different chemical properties. The choice of lipase and acylating agent is crucial for achieving high enantioselectivity and conversion. nih.gov

Chromatographic Chiral Separation

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are widely used for the analytical and preparative separation of enantiomers. mz-at.deyoutube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. youtube.com

For the separation of chiral amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. mdpi.comnih.gov The mobile phase composition, which typically consists of a mixture of solvents like hexane (B92381) and an alcohol, is optimized to achieve the best separation. mdpi.com The elution order of the enantiomers depends on the specific CSP and the mobile phase used. Chiral HPLC is not only a powerful separation technique but also an essential analytical tool for determining the enantiomeric excess of the products obtained from other resolution methods. onyxipca.comnih.gov

| Technique | Principle | Key Components |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. rsc.org | Racemic amine, chiral resolving agent (e.g., tartaric acid), solvent. rsc.orgonyxipca.com |

| Enzymatic Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst. | Racemic amine, enzyme (e.g., lipase), acylating agent. nih.govnih.gov |

| Chromatographic Chiral Separation | Differential interaction of enantiomers with a chiral stationary phase. mz-at.de | Racemic amine, chiral stationary phase (e.g., polysaccharide-based), mobile phase. mdpi.comnih.gov |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-performance liquid chromatography is a premier technique for the enantioseparation of chiral compounds due to its versatility and the wide variety of available chiral stationary phases. The direct separation of enantiomers on a CSP is the most common HPLC approach, predicated on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, enabling their separation.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica (B1680970) support, are among the most widely used for resolving a broad range of racemic compounds, including chiral amines. The chiral recognition mechanism of these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, with the carbamate (B1207046) groups of the polysaccharide derivatives playing a crucial role. For primary amines like this compound, the mobile phase composition is critical. Typically, normal-phase conditions using mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol) are employed. The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), is often essential to reduce peak tailing and improve resolution by masking residual silanol (B1196071) groups on the silica surface that can cause strong, non-specific interactions.

Another important class of CSPs for primary amines are those based on cyclodextrins or cyclofructans. These selectors have hydrophobic cavities and hydrophilic exteriors, allowing for enantioselective separations based on the inclusion of parts of the analyte molecule (like the isopropylphenyl group) into the cavity and interactions with the derivatized rim.

Table 1: Representative HPLC Method for Chiral Separation of this compound This table is a representative example based on common methods for similar compounds, as specific published data for this analyte is not available.

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® series) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected Outcome | Baseline resolution (R>1.5) of the (R)- and (S)-enantiomers |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Enantiomer Differentiation

Gas chromatography and supercritical fluid chromatography are also highly effective techniques for enantiomer differentiation, particularly for volatile or thermally stable compounds like this compound.

Gas Chromatography (GC): In enantioselective GC, separation is achieved using capillary columns coated with a chiral stationary phase. For chiral amines, cyclodextrin (B1172386) derivatives are the most common CSPs. These molecules have a bucket-like shape and can form inclusion complexes with the enantiomers. The separation is driven by the differences in the stability of these host-guest complexes. For primary amines, derivatization is often required to improve volatility and reduce interactions with the column that can cause peak broadening. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a more volatile trifluoroacetyl derivative. The separation conditions, particularly the column temperature, are crucial; temperature-programmed runs are often used to achieve good resolution in a reasonable time. The elution order of enantiomers can sometimes even be inverted by changing the temperature, a phenomenon known as temperature-induced inversion.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, often providing faster and more efficient separations. hplc.eu The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. Supercritical CO₂ has low viscosity and high diffusivity, which allows for the use of higher flow rates without a significant loss of column efficiency, thereby reducing analysis times. hplc.eu For chiral separations, a polar organic solvent, such as methanol or ethanol, is typically added as a modifier to the CO₂ to enhance analyte solubility and improve interactions with the CSP. The same polysaccharide and cyclofructan-based CSPs used in HPLC are also the most common columns in SFC. The addition of acidic or basic additives to the modifier can be critical for achieving good peak shapes and resolution for basic or acidic analytes. For primary amines, basic additives are commonly used. SFC is considered a "greener" technology than normal-phase HPLC because it significantly reduces the consumption of organic solvents.

As with HPLC, specific published research findings with detailed data for the GC or SFC separation of this compound are scarce. The table below represents a typical set of conditions based on methods for analogous compounds.

Table 2: Representative GC and SFC Methods for Enantiomer Differentiation This table is a representative example based on common methods for similar compounds, as specific published data for this analyte is not available.

| Technique | Parameter | Condition |

|---|---|---|

| GC | Column | Cyclodextrin-based CSP (e.g., Chirasil-Dex) |

| Analyte Form | N-trifluoroacetyl derivative | |

| Carrier Gas | Hydrogen or Helium | |

| Temperature | Oven program: 100°C to 180°C at 2°C/min | |

| Detection | Flame Ionization Detector (FID) | |

| SFC | Column | Polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, or IC) |

| Mobile Phase | CO₂ / Methanol with 0.1% Diethylamine (e.g., 85:15, v/v) | |

| Flow Rate | 3.0 mL/min | |

| Back Pressure | 150 bar | |

| Temperature | 35 °C |

Mechanistic Investigations of Reactions Involving 1 4 Isopropylphenyl Ethanamine Scaffolds

Reaction Pathway Elucidation

The enzymatic kinetic resolution of racemic amines like 1-(4-isopropylphenyl)ethanamine (B1274913) is a widely used method to obtain enantiomerically pure amines. The reaction pathway predominantly involves the stereoselective acylation of one enantiomer by a lipase (B570770), leaving the other enantiomer unreacted.

A common pathway involves the use of an acyl donor, such as an ester, and a lipase, like Candida antarctica lipase B (CAL-B), in an organic solvent. The generally accepted mechanism for lipase-catalyzed acylation proceeds through a two-step process. First, the lipase reacts with the acyl donor to form an acyl-enzyme intermediate, releasing the alcohol part of the ester. Subsequently, the amine attacks the acyl-enzyme intermediate to form the corresponding amide and regenerate the free enzyme.

The choice of the acyl donor has been shown to significantly influence the reaction rate. For instance, in the lipase-catalyzed aminolysis of 1-phenylethanamine, a close structural analog of this compound, using ethyl methoxyacetate (B1198184) as the acyl donor resulted in a more than 100-fold increase in the reaction rate compared to ethyl butyrate. rsc.org This rate enhancement is attributed to specific interactions in the transition state. rsc.org

Studies on various phenylethylamines structurally related to amphetamine have demonstrated that enzymatic kinetic resolution using CAL-B and ethyl methoxyacetate is an effective method to produce both enantiomers in high yield and enantiomeric purity. researchgate.net The reaction pathway involves the selective acylation of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. This selectivity is a key feature of the enzymatic reaction pathway.

The general scheme for the lipase-catalyzed kinetic resolution of a racemic amine can be depicted as follows:

Racemic Amine (R/S) + Acyl Donor --(Lipase)--> (R)-Amide + (S)-Amine

This selective transformation allows for the separation of the two enantiomers.

Identification and Characterization of Reaction Intermediates

The key intermediates in the lipase-catalyzed acylation of amines are the acyl-enzyme complex and the tetrahedral intermediates formed during the acylation and deacylation steps.

Acyl-Enzyme Intermediate: The catalytic cycle of lipase begins with the formation of a covalent acyl-enzyme intermediate. The active site of most lipases contains a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the acyl donor to form a tetrahedral intermediate, which then collapses to release the alcohol portion of the ester and form the acyl-enzyme intermediate.

Tetrahedral Intermediates: During the nucleophilic attack of the serine hydroxyl group on the acyl donor and subsequently the attack of the amine on the acyl-enzyme intermediate, unstable tetrahedral intermediates are formed. These intermediates are characterized by a central carbon atom bonded to four substituents, including an oxyanion that is stabilized by an "oxyanion hole" in the enzyme's active site.

While direct spectroscopic observation of these transient intermediates for the reaction of this compound is challenging due to their short lifetimes, their existence is inferred from extensive studies on serine hydrolases and computational modeling. Molecular modeling studies of the transition-state analogue for the aminolysis of 1-phenylethanamine suggest specific interactions that stabilize these intermediates. rsc.org

A proposed reaction pathway highlighting the key intermediates in lipase-mediated amidation is as follows: Initially, the acyl donor binds to the lipase active site. The catalytic serine attacks the carbonyl group of the acyl donor, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol and forming an acyl-enzyme intermediate. The amine then enters the active site and attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate. Finally, this intermediate breaks down, releasing the amide product and regenerating the free enzyme. mdpi.com

Transition State Analysis and Reaction Energetics

The enantioselectivity of lipase-catalyzed kinetic resolutions is determined by the difference in the activation energies of the transition states for the two enantiomers. Computational studies, often employing quantum mechanics/molecular mechanics (QM/MM) methods, have been instrumental in analyzing these transition states and understanding the origins of enantioselectivity.

For the lipase-catalyzed acylation of amines, the transition state involves the formation of the tetrahedral intermediate. The geometry and electronic properties of this transition state are critical for the reaction rate and selectivity. A molecular modeling study on the acylation of 1-phenylethanamine with methoxyacetate proposed that an interaction between the β-oxygen atom of the methoxyacetate and the amine nitrogen atom in the transition state is a key factor for the observed rate enhancement. rsc.org This hydrogen bonding interaction stabilizes the transition state, thereby lowering the activation energy.

Computational studies on the lipase-mediated desymmetrization of related diamines have shown that unfavorable intramolecular contacts in the transition state for the slow-reacting enantiomer are responsible for the observed enantioselectivity. nih.gov These steric clashes increase the energy of that transition state, making the reaction of the other enantiomer kinetically favored.

The energetics of the reaction are influenced by both enthalpic and entropic contributions to the activation free energy. Thermodynamic analysis of a lipase-catalyzed remote kinetic resolution revealed that the enantiomer discrimination was driven by differences in both the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) between the two enantiomers. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly powerful for studying organic reactivity and the properties of chiral compounds. nih.gov DFT methods are used to calculate the electronic structure of molecules, providing access to energies, geometries, and a host of other properties that are crucial for understanding chemical processes. nih.gov

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. This involves identifying and characterizing the structures of reactants, transition states, intermediates, and products. For reactions involving chiral amines like 1-(4-Isopropylphenyl)ethanamine (B1274913), which can act as catalysts or chiral auxiliaries, DFT can elucidate the step-by-step pathway of a reaction. nih.govacs.org

For instance, in asymmetric synthesis, where a chiral catalyst directs the formation of one enantiomer over the other, DFT can model the interactions between the catalyst and the substrate. nih.gov Studies on similar chiral benzylic amines have shown that DFT can be used to model transition states in reactions such as asymmetric hydrogenations and C-H amination, revealing the key interactions that lead to high enantioselectivity. acs.orgresearchgate.net By calculating the activation energies for different possible pathways, researchers can predict which reaction mechanism is most likely to occur and how the catalyst influences the stereochemical outcome. nih.gov For example, in the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral diamine, DFT calculations successfully identified the lowest-energy intermediate complex and the corresponding transition state, explaining the experimentally observed stereoselectivity. nih.gov

The modeling of reaction mechanisms also extends to understanding the role of solvents and other additives. Implicit and explicit solvation models can be incorporated into DFT calculations to simulate the reaction environment more realistically, providing a more accurate picture of the reaction energetics. nii.ac.jp

A primary application of computational modeling in the context of chiral molecules is the prediction and rationalization of enantioselectivity. DFT calculations can be used to determine the energies of the diastereomeric transition states that lead to the formation of the different enantiomeric products. The enantiomeric excess (ee) of a reaction is directly related to the difference in the Gibbs free energies of these transition states (ΔΔG‡).

Theoretical studies on asymmetric reactions catalyzed by chiral amines or their derivatives have demonstrated the power of DFT in predicting stereochemical outcomes. acs.org For example, in the photocatalytic asymmetric synthesis of α-trialkyl-α-tertiary amines using a chiral amine derived from phenylglycinol, DFT studies revealed that an intramolecular hydrogen bond in the transition state was responsible for rigidifying the structure and enabling efficient transfer of chirality. nih.govnih.govacs.org This level of insight allows for the rational design of more effective catalysts and chiral auxiliaries.

Furthermore, computational approaches combining DFT with machine learning are emerging as powerful tools for predicting enantioselectivity. acs.org By training neural networks on data from DFT-calculated transition states, it is possible to predict the efficiency of new ligands and catalysts in asymmetric reactions with high accuracy. acs.org

The principles demonstrated in these studies are directly applicable to understanding the role of this compound when it is used as a chiral resolving agent or as a component of a chiral catalyst. Computational analysis of the diastereomeric salts formed between a racemic acid and this compound can reveal the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, that are responsible for the differential solubility and thus the successful resolution. nii.ac.jplookchem.com

The three-dimensional structure and conformational flexibility of a molecule are critical to its function, particularly for chiral compounds where specific spatial arrangements are necessary for stereoselective interactions. Conformational analysis using computational methods involves exploring the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them.

For a molecule like this compound, with its rotatable bonds, several low-energy conformations can exist. DFT calculations can be used to determine the geometries and relative energies of these conformers. This information is crucial for understanding how the molecule will interact with other species, such as a substrate in a catalytic reaction or another chiral molecule during diastereomeric salt formation. researchgate.net

Computational studies on hindered amides derived from chiral amines have shown that the rotational barriers around key bonds can be significantly high, influencing the preferred conformation. researchgate.net These conformational preferences, in turn, dictate the nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are fundamental to molecular recognition and enantioselection. nih.gov For example, the analysis of diastereomeric salt crystals has shown that specific hydrogen bonding networks and CH/π interactions play a crucial role in chiral recognition. nii.ac.jp

The following table summarizes key computational parameters often derived from DFT studies for the analysis of molecular interactions.

| Computational Parameter | Description | Relevance to this compound |

| Relative Energy (ΔE) | The difference in energy between various conformers or isomers. | Determines the most stable conformation of the molecule and the relative stability of diastereomeric complexes. |

| Gibbs Free Energy (ΔG) | The energy available to do work, accounting for enthalpy and entropy. | Predicts the spontaneity of a reaction and the position of equilibrium between different species. |

| Activation Energy (Ea or ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Determines the rate of a chemical reaction and can be used to predict enantioselectivity by comparing the barriers for competing pathways. |

| Bond Lengths and Angles | The geometric parameters that define the structure of a molecule. | Provides insight into the steric and electronic environment around the chiral center. |

| Dihedral Angles | The angle between two intersecting planes, used to define molecular conformation. | Crucial for describing the orientation of the isopropyl and ethylamine (B1201723) substituents relative to the phenyl ring. |

| Non-covalent Interaction (NCI) Plots | Visual representations of non-covalent interactions within a molecule or molecular complex. | Helps to identify and characterize hydrogen bonds, van der Waals interactions, and steric clashes that influence molecular recognition. |

Advanced Molecular Modeling and Simulation Techniques

Beyond static DFT calculations, advanced molecular modeling and simulation techniques provide a dynamic picture of molecular behavior. These methods are particularly useful for studying complex systems and processes that occur over longer timescales.

Molecular Dynamics (MD) simulations, for example, can be used to study the conformational dynamics of this compound in solution. By simulating the movement of the molecule and its surrounding solvent molecules over time, MD can provide insights into the flexibility of the molecule and its preferred solvation structure. When combined with quantum mechanics (QM/MM methods), it is possible to study reaction dynamics in a complex environment, such as an enzyme active site or in solution, with a high level of accuracy.

These advanced simulation techniques are also employed to study crystallization processes, which are central to the resolution of racemic mixtures via diastereomeric salt formation. wikipedia.org Simulations can help to understand the nucleation and growth of crystals, providing a molecular-level rationale for why one diastereomer crystallizes preferentially.

The continued development of computational hardware and algorithms is enabling the application of these sophisticated modeling techniques to increasingly complex chemical problems, further enhancing our ability to understand and predict the behavior of chiral molecules like this compound in various chemical contexts.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignments

Proton NMR (¹H NMR) is a fundamental technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. In the ¹H NMR spectrum of 1-(4-isopropylphenyl)ethanamine (B1274913), specific signals correspond to the different types of protons in the molecule.

The aromatic protons on the phenyl ring typically appear as a multiplet in the range of δ 7.38–7.29 ppm. The quartet signal for the methine proton (CH) of the ethylamine (B1201723) group is observed around δ 4.47 ppm, with a coupling constant (J) of 6.7 Hz. The methyl protons (CH₃) of the ethylamine group appear as a doublet at approximately δ 1.51 ppm, also with a J value of 6.7 Hz. The isopropyl group protons show a septet for the methine proton and a doublet for the two methyl groups. The amine (NH₂) protons often present as a broad singlet. rsc.orgdocbrown.info

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₄) | 7.38–7.29 | m | |

| Methine (CH-NH₂) | 4.47 | q | 6.7 |

| Amine (NH₂) | 4.03 | br s | |

| Methyl (CH₃-CH) | 1.51 | d | 6.7 |

| Methine (CH(CH₃)₂) | 2.9 (approx.) | sep | |

| Isopropyl Methyl (C(CH₃)₂) | 1.25 (approx.) | d |

Note: 'm' denotes multiplet, 'q' denotes quartet, 'br s' denotes broad singlet, 'd' denotes doublet, and 'sep' denotes septet. Approximate values are based on typical ranges for similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and DEPT for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. docbrown.info The aromatic carbons typically resonate in the region of δ 125-147 ppm. rsc.org The carbon of the methine group attached to the nitrogen (CH-NH₂) appears around δ 53.4 ppm, while the methyl carbon of the ethylamine group (CH₃-CH) is found at approximately δ 25.1 ppm. rsc.org The carbons of the isopropyl group also have characteristic chemical shifts.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. This technique is invaluable for confirming the carbon framework of this compound and its derivatives.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic (C-isopropyl) | 147.0 |

| Aromatic (C-CH) | 144.9 |

| Aromatic (CH) | 126.6, 125.6 |

| Methine (CH-NH₂) | 53.4 |

| Methine (CH(CH₃)₂) | 34.0 (approx.) |

| Methyl (CH₃-CH) | 25.1 |

| Isopropyl Methyl (C(CH₃)₂) | 24.0 (approx.) |

Note: Approximate values are based on typical ranges for similar structures.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorinated Derivatives

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used for the analysis of organofluorine compounds. wikipedia.org Due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range, ¹⁹F NMR provides clear and well-resolved spectra. wikipedia.orgnih.gov This technique is particularly useful for characterizing fluorinated derivatives of this compound. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom, allowing for the detection of subtle structural changes. huji.ac.ildtic.mil For instance, introducing a fluorine atom onto the phenyl ring would result in a distinct signal in the ¹⁹F NMR spectrum, and its coupling with neighboring protons (¹H-¹⁹F coupling) would provide further structural information. wikipedia.org

Isotopic Labeling Studies for Mechanistic Insights (e.g., ¹³C and ¹⁵N)

Isotopic labeling, using stable isotopes such as ¹³C and ¹⁵N, is a powerful tool for elucidating reaction mechanisms. nih.govnih.gov In the context of reactions involving this compound, such as its use in transamination reactions catalyzed by aminotransferases, isotopic labeling can provide crucial insights. nih.govnih.govyoutube.com By selectively replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N at specific positions in the molecule, researchers can track the fate of these atoms throughout a chemical or biochemical transformation. nih.govnih.govf1000research.comyoutube.com For example, ¹⁵N labeling of the amino group can help determine the mechanism of nitrogen transfer in enzymatic reactions. nih.govnih.gov Similarly, ¹³C labeling of the carbon backbone can reveal the pathways of carbon skeleton rearrangement. nih.govnih.govresearchgate.net The changes in the NMR and mass spectra of the isotopically labeled products provide direct evidence for the proposed mechanistic steps. nih.govnih.gov

Chiral Recognition Studies by NMR Spectroscopy

The enantiomers of chiral molecules like this compound have identical NMR spectra in an achiral solvent. However, their differentiation is possible using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR spectroscopy. nih.govrsc.orgnih.gov CSAs are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum. nih.govrsc.orgnih.gov This allows for the determination of enantiomeric purity. nih.gov The interaction between the CSA and the enantiomers of this compound can be studied by monitoring the changes in the chemical shifts of specific protons, providing information about the nature of the chiral recognition process. mst.eduresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak (M⁺) will have an odd mass-to-charge ratio due to the presence of a single nitrogen atom, in accordance with the nitrogen rule. libretexts.orglibretexts.org

The fragmentation of this compound under electron ionization (EI) typically involves alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgyoutube.com This results in the formation of a stable iminium ion. The loss of a methyl radical (CH₃•) would lead to a significant fragment ion. Another common fragmentation pathway for aromatic compounds is the cleavage of the bond benzylic to the aromatic ring. The mass spectrum will also show peaks corresponding to the isopropyl group and the phenyl ring fragments. nist.govdocbrown.info

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| Molecular Ion | [C₁₁H₁₇N]⁺ | 163 |

| Alpha-cleavage (loss of CH₃•) | [C₁₀H₁₄N]⁺ | 148 |

| Benzylic cleavage (loss of C₃H₇•) | [C₈H₈N]⁺ | 120 |

| Loss of ethylamine | [C₉H₁₁]⁺ | 119 |

| Isopropyl cation | [C₃H₇]⁺ | 43 |

Note: These are predicted fragmentation patterns and their relative intensities can vary.

X-ray Crystallography

Analysis of Hydrogen Bonding and Molecular Packing in Conglomerates

The solid-state structure of this compound, particularly in its crystalline conglomerate form, is significantly influenced by intermolecular forces, most notably hydrogen bonding. A conglomerate is a mechanical mixture of crystals, where each crystal contains only a single enantiomer. The primary amine group (-NH₂) in the molecule acts as a hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor.

Analysis of the crystal lattice, typically performed using single-crystal X-ray diffraction, elucidates how individual molecules of this compound arrange themselves. This molecular packing is a result of the interplay between attractive and repulsive forces. Hydrogen bonds (N-H···N) are among the strongest of these interactions and play a defining role in the formation of the crystalline superstructure. The study of these patterns is critical, as the physical properties of the solid, such as stability and dissolution, are dependent on the specifics of the crystal packing and the hydrogen-bonding network. Deviations in these interactions can sometimes lead to non-ideal behaviors in solution, where molecular self-association can cause the measured optical rotation to vary non-linearly with the enantiomeric composition. bldpharm.com

Structural Elucidation of Diastereomeric Salts

One of the classical and most effective methods for separating the enantiomers of a racemic amine like this compound is through the formation of diastereomeric salts. This process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction creates a mixture of two diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

The definitive structural elucidation of these separated diastereomeric salts is accomplished primarily through single-crystal X-ray diffraction. cymitquimica.com This powerful technique provides precise atomic coordinates, allowing for the unambiguous determination of the absolute configuration of each stereocenter in the salt. It reveals detailed information on bond lengths, bond angles, and the conformation of both the amine and the chiral acid within the crystal lattice. cymitquimica.com Complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR) are also used to confirm the structure and purity of the diastereomeric salts. cymitquimica.com

Optical Purity and Enantiomeric Excess Determination

Determining the stereochemical purity of a sample of this compound is a critical analytical task. Optical purity is a measure of the excess of one enantiomer over the other in a mixture and is functionally equivalent to the term enantiomeric excess (ee). A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.

Polarimetry

Polarimetry is a traditional and direct method for assessing the optical purity of a chiral substance. bldpharm.com The technique measures the angle to which a plane of polarized light is rotated when it passes through a solution of the sample. The observed rotation (α) is dependent on the concentration of the sample, the path length of the light, and the specific rotation ([α]) of the compound, which is an intrinsic physical property of a pure enantiomer.

The optical purity is calculated by comparing the specific rotation of the mixture to the known maximum specific rotation of the pure enantiomer:

Optical Purity (%) = ([α]observed / [α]max) x 100

This method is valued for its simplicity; however, its accuracy depends on the precise measurement of rotation and the availability of a reliable value for the specific rotation of the pure enantiomer. bldpharm.com Furthermore, factors such as molecular self-association in solution can sometimes cause the observed rotation to deviate from a linear relationship with the concentration of the enantiomers, potentially affecting the accuracy of the enantiomeric excess determination. bldpharm.com

Chiral Chromatographic Methods (HPLC, GC)

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), represents the most widely used and accurate methodology for determining the enantiomeric excess of chiral compounds like this compound. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated in time.

In a typical chiral HPLC analysis, the sample is dissolved in a suitable solvent and injected into the chromatograph. It is then carried by a mobile phase through a column packed with a CSP. A detector, commonly a UV detector, at the end of the column measures the concentration of each enantiomer as it elutes. The enantiomeric excess is calculated from the relative areas of the two peaks in the resulting chromatogram. Chiral GC operates on a similar principle but is used for volatile compounds. These methods are highly sensitive and provide a direct measure of the enantiomeric ratio without the potential complications of polarimetry.

Below is a representative table of results for a chiral HPLC separation.

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.2 min |

| Retention Time (S-enantiomer) | 9.5 min |

| Resolution (Rs) | >1.5 |

Applications As a Chiral Building Block and Intermediate in Advanced Chemical Synthesis

Synthesis of Imidazolidine-2,4,5-trione Derivatives

1-(4-Isopropylphenyl)ethanamine (B1274913) serves as a crucial precursor in the synthesis of imidazolidine-2,4,5-trione derivatives, a class of compounds with significant biological activities. One notable application is in the preparation of potent enzyme inhibitors. For instance, (R)-1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione has been synthesized and identified as a highly active inhibitor of butyrylcholinesterase, with an IC50 value of 1.66 μmol/L. mdpi.comnih.gov

The synthesis of these trione (B1666649) derivatives typically involves a multi-step process. A common route begins with the reaction of a chiral amine, such as a derivative of this compound, with an appropriate isocyanate to form a disubstituted urea (B33335) intermediate. This urea derivative is then cyclized with oxalyl chloride to yield the final imidazolidine-2,4,5-trione ring system. mdpi.commdpi.comresearchgate.net The reaction with oxalyl chloride is generally carried out in an inert solvent like dichloromethane, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrogen chloride gas produced during the reaction. mdpi.comgoogle.comgoogle.com This method provides good yields of the desired products. mdpi.comresearchgate.net

The versatility of this synthetic approach allows for the introduction of various substituents on the imidazolidine-2,4,5-trione core, enabling the exploration of structure-activity relationships for different biological targets. mdpi.com

Formation of Diverse Heterocyclic Systems

The utility of this compound extends beyond the synthesis of imidazolidine-2,4,5-triones to the formation of a broad range of other heterocyclic systems. Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. ajchem-a.com

One significant application is in the construction of pyrimidine (B1678525) derivatives. researchgate.net Pyrimidines are a core structure in numerous biologically active molecules, including several drugs. The synthesis of pyrimidines can be achieved through various cyclocondensation reactions where a derivative of this compound can act as a key building block, providing the necessary nitrogen atom and a chiral center if desired.

Furthermore, this compound can be utilized in multicomponent reactions to generate complex heterocyclic scaffolds in a single step. nih.govresearchgate.netmdpi.com These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity. For example, in the synthesis of hydantoin-based peptidomimetics, primary amines are reacted with other components to form the hydantoin (B18101) ring, a privileged scaffold in drug discovery. nih.govresearchgate.netmdpi.com

The ability to participate in these diverse cyclization and multicomponent reactions underscores the importance of this compound as a versatile starting material for the synthesis of a wide array of heterocyclic compounds with potential applications in various fields of chemistry and biology.

Utilization in Diastereoselective Transformations

The chiral nature of this compound makes it a valuable tool in asymmetric synthesis, particularly as a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed and often recovered for reuse.

This compound can be converted into a variety of chiral auxiliaries. For instance, it can be used to prepare chiral amides which can then undergo diastereoselective alkylation or aldol (B89426) reactions. The steric bulk of the isopropylphenyl group and the defined stereochemistry at the adjacent carbon atom effectively bias the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other.

The use of chiral auxiliaries derived from readily available and recoverable starting materials like this compound is a powerful strategy for the synthesis of enantiomerically enriched compounds. This approach has been widely employed in the synthesis of natural products and pharmaceuticals, where precise control of stereochemistry is often critical for biological activity.

Precursor for Complex Organic Molecules in Medicinal Chemistry Research

This compound serves as a valuable precursor for the synthesis of complex organic molecules with potential applications in medicinal chemistry research. unodc.orgincb.orgoas.org Its structural framework can be found embedded within a variety of biologically active compounds.

For example, derivatives of this compound have been incorporated into molecules designed as transient receptor potential vanilloid 1 (TRPV1) antagonists. researchgate.net TRPV1 is a target for the development of new pain therapeutics. The synthesis of these antagonists often involves the coupling of the this compound moiety with other heterocyclic systems to create novel chemical entities with improved potency and pharmacokinetic properties. researchgate.net

The use of this compound as a starting material allows for the systematic modification of the final molecule, enabling researchers to probe the structure-activity relationships and optimize the compound's biological profile. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. The availability of both enantiomers of this compound further enhances its utility, allowing for the investigation of stereochemical effects on biological activity. bldpharm.comnih.govbldpharm.com

Role in Supramolecular Chemistry and Molecular Recognition Phenomena

Beyond its applications in covalent synthesis, this compound and its derivatives can play a role in the field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules. nih.gov The specific shape and functional groups of this amine can facilitate its participation in host-guest chemistry and molecular recognition events. nih.govrsc.org

In a host-guest system, a larger "host" molecule can encapsulate a smaller "guest" molecule through a combination of non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking. The isopropylphenyl group of this compound can engage in hydrophobic and van der Waals interactions, while the amino group can act as a hydrogen bond donor.

Q & A

Q. What are the recommended safety protocols for handling 1-(4-Isopropylphenyl)ethanamine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with NIOSH/EN 166 standards. For respiratory protection, employ P95 (US) or P1 (EU) respirators for low exposure, or OV/AG/P99 (US)/ABEK-P2 (EU) respirators for higher concentrations .

- Ventilation: Work in a fume hood to prevent inhalation of vapors.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Q. What synthetic routes are available for this compound, and how can purity be optimized?

Methodological Answer:

- Synthetic Pathways:

- Reductive Amination: React 4-isopropylphenylacetone with ammonia or ammonium acetate under hydrogenation (e.g., using Pd/C or Raney Ni).

- Nucleophilic Substitution: Convert 1-(4-isopropylphenyl)ethanol to a mesylate intermediate, followed by substitution with ammonia .

- Purification: Use medium-pressure silica gel chromatography with gradients of ethyl acetate/hexanes. Confirm purity (>95%) via HPLC (C18 column, UV detection at 255 nm) and NMR spectroscopy .

Q. How can the molecular structure of this compound be accurately determined?

Methodological Answer:

- X-ray Crystallography: Employ SHELX software for structure refinement. Collect high-resolution data (≤1.0 Å) and validate using R-factors (e.g., R1 < 0.05) .

- NMR Analysis: Assign stereochemistry via H-H COSY and NOESY spectra. For chiral centers, use chiral derivatizing agents (e.g., Mosher’s acid) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

Methodological Answer:

Q. What strategies are effective in resolving contradictions in biological activity data for this compound derivatives?

Methodological Answer:

- Comparative Analysis:

- Enantiomer Comparison: Test (R)- and (S)-enantiomers separately in receptor-binding assays (e.g., radioligand displacement) to identify stereospecific effects .

- In Vitro vs. In Vivo: Use parallel artificial membrane permeability assays (PAMPA) to assess bioavailability discrepancies.

- Data Normalization: Standardize assays using positive controls (e.g., known receptor agonists/antagonists) to minimize batch-to-batch variability .

Q. How do stereochemical variations influence the biological activity of this compound derivatives?

Methodological Answer:

- Case Study: The (R)-enantiomer of 1-(4-iodophenyl)ethanamine shows higher affinity for serotonin receptors (5-HT) than the (S)-form.

- Experimental Design:

- Synthesize enantiomers via asymmetric catalysis (e.g., chiral oxazaborolidines).

- Evaluate activity in cell-based assays (e.g., cAMP modulation in HEK293 cells).

- Correlate results with molecular docking simulations (AutoDock Vina) to identify binding pocket interactions .

Q. What in vitro assays are suitable for evaluating the receptor binding affinity of this compound analogs?

Methodological Answer:

- Radioligand Binding: Use H-labeled ligands (e.g., H-ketanserin for 5-HT receptors). Calculate IC values via nonlinear regression (GraphPad Prism).

- Functional Assays: Measure intracellular calcium flux (Fluo-4 AM dye) in GPCR-expressing cell lines .

Q. How can analytical techniques quantify this compound in complex mixtures?

Methodological Answer:

- HPLC-MS: Use a C18 column (3.5 µm, 4.6 × 150 mm) with mobile phase: 0.1% formic acid in water/acetonitrile (70:30). Monitor via ESI+ MS (m/z 178.1 for [M+H]) .

- GC-FID: Derivatize with heptafluorobutyric anhydride to enhance volatility. Calibrate with internal standards (e.g., deuterated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.